N-(3,4-dimethoxyphenyl)-2-[(3,4-dimethoxyphenyl)acetyl]hydrazinecarboxamide
Overview
Description
N-(3,4-dimethoxyphenyl)-2-[(3,4-dimethoxyphenyl)acetyl]hydrazinecarboxamide is a useful research compound. Its molecular formula is C19H23N3O6 and its molecular weight is 389.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 389.15868546 g/mol and the complexity rating of the compound is 506. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
Novel benzenesulfonamide derivatives, including compounds similar to the queried chemical, have been synthesized and evaluated for antitumor activity. These compounds showed excellent in vitro activity against HepG2 and MCF-7 cell lines (Fahim & Shalaby, 2019).
New 1-acetyl-3-(3,4-dimethoxypheny)-5-(4-(3-(arylureido/arylthioureido/arylsulfonamido) phenyl)-4,5-dihydropyrazole derivatives were synthesized and showed significant anti-inflammatory and antimicrobial activities (Keche et al., 2012).
Electrochemical and Electrochromic Properties Aromatic polyamides containing N,N,N',N'-Tetraphenyl-p-Phenylenediamine moieties, related to the queried compound, were synthesized and studied for their electrochemical and electrochromic properties. These compounds exhibited good solubility and thermal stability, making them potential candidates for various applications (Liou & Chang, 2008).
Chemosensory Applications
Oligothiophene derivatives were used as selective hydrazine chemosensors in aqueous solutions. These compounds could detect hydrazine with high sensitivity and selectivity, and were used for bio-imaging in living cells (Guo et al., 2020).
Novel fluorescent anion receptors with a rigid hydrazine spacer were developed, showcasing dual fluorescence and high sensitivity and selectivity towards certain anions (Wu et al., 2002).
Naked-Eye and Near-Infrared Fluorescence Probes Compounds were developed for the detection of hydrazine in biological and environmental samples. These probes exhibited high selectivity and sensitivity, and were suitable for bioimaging in various organisms (Zhang et al., 2015).
Antimicrobial and Antimutagenic Agents
Synthesis and antimicrobial evaluation of pyrazole derivatives, related to the queried compound, revealed moderate antimicrobial activity against various bacteria and fungi (Sharshira & Hamada, 2012).
Novel hydrazone-based compounds exhibited significant antioxidative and antimutagenic activities, highlighting their potential therapeutic applications (Giziroğlu et al., 2015).
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-[[2-(3,4-dimethoxyphenyl)acetyl]amino]urea | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O6/c1-25-14-7-5-12(9-16(14)27-3)10-18(23)21-22-19(24)20-13-6-8-15(26-2)17(11-13)28-4/h5-9,11H,10H2,1-4H3,(H,21,23)(H2,20,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKURAPXUZCZIQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NNC(=O)NC2=CC(=C(C=C2)OC)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.